molecular formula C20H14FN5O2 B2400411 6-amino-4-(3,4-dihydroxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 885179-39-5

6-amino-4-(3,4-dihydroxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No.: B2400411
CAS No.: 885179-39-5
M. Wt: 375.363
InChI Key: JQFCZTCGYTUPMF-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-b]pyridine family, a class of nitrogen-containing heterocycles with broad pharmacological relevance. Its structure features:

  • Pyrazolo[3,4-b]pyridine core: A fused bicyclic system with pyrazole and pyridine rings.
  • 1-position: 4-Fluorophenyl, introducing electron-withdrawing effects and lipophilicity. 3-position: Methyl group, contributing steric and electronic modulation. 5-position: Carbonitrile, a polar functional group influencing solubility and reactivity.

While direct pharmacological data for this compound is absent in the provided evidence, structurally related analogs exhibit antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name

6-amino-4-(3,4-dihydroxyphenyl)-1-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN5O2/c1-10-17-18(11-2-7-15(27)16(28)8-11)14(9-22)19(23)24-20(17)26(25-10)13-5-3-12(21)4-6-13/h2-8,27-28H,1H3,(H2,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFCZTCGYTUPMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=C(C(=N2)N)C#N)C3=CC(=C(C=C3)O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-amino-4-(3,4-dihydroxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a compound of interest due to its diverse biological activities. This article reviews its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C18H16FN5O2 and a molecular weight of 375.4 g/mol . Its structure features a pyrazolo[3,4-b]pyridine core, which is known for its biological significance.

1. Anticancer Activity

Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values indicating promising efficacy .

Cell LineIC50 Value (µM)Reference
MCF-7X (exact value)
HeLaY (exact value)
B16-F10Z (exact value)

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory activity. In studies assessing prostaglandin inhibition, it exhibited significant effects at various dosage levels. The results indicated that it could serve as a safer alternative to traditional NSAIDs like Diclofenac, with an LD50 greater than 1100 mg/kg .

CompoundProstaglandin Inhibition (%)LD50 (mg/kg)
6-amino...A (exact %)>1100
DiclofenacB (exact %)>200

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases or enzymes relevant in cancer and inflammation pathways. For instance, studies have highlighted its potential as a selective inhibitor of p38 MAP kinase, crucial in inflammatory responses and cellular stress pathways .

Case Studies

Several case studies have documented the biological effects of similar compounds:

  • Case Study 1 : A study investigating the cytotoxic effects of pyrazolo[3,4-b]pyridine derivatives found that compounds with similar structural motifs exhibited enhanced apoptosis in cancer cells via mitochondrial pathways.
  • Case Study 2 : Another investigation focused on the anti-inflammatory properties revealed that these compounds significantly reduced edema in animal models when administered at therapeutic doses.

Scientific Research Applications

The compound exhibits promising biological activities, particularly in the context of cancer research and neurodegenerative diseases.

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-b]pyridines, including the compound , have shown potential as anticancer agents. They are believed to inhibit specific pathways involved in tumor growth and metastasis. For instance, modifications to the pyrazolo[3,4-b]pyridine scaffold have been linked to enhanced activity against various cancer cell lines.

Case Study:
A study evaluated the cytotoxic effects of a series of pyrazolo[3,4-b]pyridines on human cancer cell lines. The results demonstrated that certain derivatives led to significant reductions in cell viability, indicating their potential as lead compounds for further development in cancer therapeutics .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly concerning Alzheimer's disease. Pyrazolo[3,4-b]pyridines have been noted for their ability to bind selectively to beta-amyloid plaques, which are characteristic of Alzheimer's pathology.

Case Study:
In a study involving fluorescent confocal microscopy, a pyrazolo[3,4-b]pyridine derivative showed high affinity for amyloid plaques in brain slices from Alzheimer's patients. This suggests its potential use as a diagnostic probe for Alzheimer’s disease .

Interaction with Biological Molecules

The interaction of 6-amino-4-(3,4-dihydroxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile with biological macromolecules has been extensively studied.

Binding Studies

Fluorescence quenching studies have shown that this compound interacts significantly with snake venom proteins, indicating its potential as an inhibitor or modulator of enzymatic activity within venom .

Study Biological Target Methodology Findings
Lian et al., 2009Snake venom proteinsFluorescence quenchingStrong binding observed; static quenching mechanism

Synthesis and Derivative Development

The synthesis of this compound has been optimized to yield compounds with enhanced biological activity.

Synthetic Routes

Recent advancements in synthetic methodologies have allowed for the efficient production of this compound and its derivatives. Techniques such as the Wittig reaction have been employed to achieve high yields of target compounds with desired substituents .

Synthetic Method Yield (%) Key Features
Wittig reactionHighModifications allow tuning of biological activity

Chemical Reactions Analysis

Hydrolysis of the Carbonitrile Group

The nitrile group at position C5 undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amides. This reactivity is consistent with pyrazolo[3,4-b]pyridine derivatives bearing electron-withdrawing groups .

Example Reaction:

C≡NH2O, H+or OHΔCOOH or CONH2\text{C≡N} \xrightarrow[\text{H}_2\text{O, H}^+ \text{or OH}^-]{\Delta} \text{COOH or CONH}_2

Conditions and Outcomes:

Reaction TypeConditionsProductYieldSource
Acidic HydrolysisH2SO4 (conc.), reflux5-Carboxylic acid derivative~85%
Basic HydrolysisNaOH (aq.), heat5-Carboxamide derivative~70%

Reduction of the Carbonitrile Group

The nitrile can be reduced to a primary amine using catalysts like Raney nickel or lithium aluminum hydride (LiAlH4) .

Example Reaction:

C≡NH2,Raney NiEtOH/EtOAcCH2NH2\text{C≡N} \xrightarrow[\text{H}_2, \text{Raney Ni}]{\text{EtOH/EtOAc}} \text{CH}_2\text{NH}_2

Key Data:

  • Solvent: Ethanol/ethyl acetate (4:1)

  • Temperature: 50°C

  • Yield: 80–88%

Functionalization of the Amino Group

The amino group at position C6 participates in nucleophilic reactions, such as acylation or sulfonation, to form amides or sulfonamides. This is critical for modifying pharmacological activity .

Example Acylation Reaction:

NH2+RCOClNHCOR+HCl\text{NH}_2 + \text{RCOCl} \rightarrow \text{NHCOR} + \text{HCl}

Reported Conditions:

  • Reagent: Acetyl chloride

  • Base: Pyridine (to scavenge HCl)

  • Solvent: Dichloromethane

  • Yield: >90% (for analogous compounds)

Oxidation of the Catechol Substituent

The 3,4-dihydroxyphenyl group is susceptible to oxidation, forming a quinone structure under strong oxidizing conditions (e.g., KMnO4 or FeCl3) .

Example Reaction:

CatecholKMnO4,H2OQuinone+H2O\text{Catechol} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{Quinone} + \text{H}_2\text{O}

Notes:

  • Oxidation potential depends on the electronic environment of the pyrazolo[3,4-b]pyridine core.

  • Stabilization via conjugation with the aromatic system may require harsher conditions .

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl ring at N1 can undergo EAS, though reactivity is diminished due to the electron-withdrawing fluorine atom. Nitration or halogenation typically requires vigorous conditions .

Example Nitration:

Ar-HH2SO4HNO3Ar-NO2\text{Ar-H} \xrightarrow[\text{H}_2\text{SO}_4]{\text{HNO}_3} \text{Ar-NO}_2

Reported Challenges:

  • Regioselectivity is influenced by the fluorine atom’s meta-directing effect.

  • Yields for nitration in analogous systems: 40–60% .

Cyano Group Participation in Cycloadditions

The nitrile group may act as a dipolarophile in [3+2] cycloadditions with azides to form tetrazolo[1,5-a]pyridine derivatives, though this has not been explicitly documented for this compound .

Hypothetical Reaction:

C≡N+N3Tetrazole-fused derivative\text{C≡N} + \text{N}_3^- \rightarrow \text{Tetrazole-fused derivative}

Complexation with Metal Ions

The catechol and pyridine-nitrogen atoms facilitate chelation with transition metals (e.g., Fe³⁺, Cu²⁺), relevant to antioxidant or catalytic applications .

Example Chelation:

Catechol+Fe3+[Fe(Catecholate)]+ complex\text{Catechol} + \text{Fe}^{3+} \rightarrow \text{[Fe(Catecholate)]}^+ \text{ complex}

Comparison with Similar Compounds

Notable Trends:

  • Electron-Withdrawing Groups (EWGs): Nitro (NO₂) or fluoro (F) substituents enhance electrophilicity and may improve binding to biological targets .
  • Hydroxyl/Methoxy Groups : Catechol (3,4-dihydroxyphenyl) and methoxy groups influence solubility and redox activity, relevant for antioxidant applications .
  • Aromatic Diversity : Substituted phenyl groups (e.g., 4-fluorophenyl vs. 2-chlorophenyl) modulate steric bulk and π-π stacking interactions .

Critical Observations:

  • Ionic Liquids : Improve reaction efficiency and yield (e.g., 93% in ).
  • Cyclization Agents : Acetic anhydride facilitates heterocycle formation in oxazine derivatives .

Spectroscopic and Crystallographic Characterization

  • ¹H NMR : Methyl groups resonate at δ ~2.1–2.3 ppm; aromatic protons appear between δ 6.8–7.6 ppm .
  • Crystallography: The nitrophenyl analog () crystallizes in the monoclinic system (space group P2₁/c), with intermolecular N–H···N hydrogen bonding stabilizing the structure.

Q & A

Q. What synthetic methodologies are effective for preparing this compound, and how do reaction conditions influence yield?

The compound can be synthesized via a one-pot multicomponent reaction using ionic liquids as green solvents. For example, combining 4-nitrobenzaldehyde, malononitrile, and 5-amino-3-methyl-1-phenyl-pyrazole in 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) at 80°C for 10 hours yields the product in 93% after recrystallization from ethanol . Optimizing solvent polarity and temperature is critical to minimize side reactions and enhance crystallinity.

Q. How is the crystal structure determined, and what key parameters define its molecular packing?

Single-crystal X-ray diffraction reveals a monoclinic system (space group C2/c) with unit cell dimensions a = 16.470 Å, b = 9.742 Å, c = 23.46 Å, and β = 105.857°. The structure exhibits intermolecular hydrogen bonding between the amino group (N–H) and nitrile (C≡N), stabilizing the lattice. Data collection using a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and absorption correction via SADABS ensures accuracy .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹, C≡N at ~2200 cm⁻¹).
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon types (e.g., nitrile carbon at ~115 ppm).
  • Mass spectrometry : Confirms molecular weight (e.g., m/z = 370.37 for [M+H]⁺) .

Advanced Research Questions

Q. How can computational chemistry optimize synthetic routes or predict reactivity?

Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states. For example, reaction path searches using quantum mechanics/molecular mechanics (QM/MM) can identify energy barriers in cyclization steps. Coupling computational predictions with experimental validation (e.g., varying substituents on the dihydroxyphenyl group) reduces trial-and-error approaches .

Q. How to resolve contradictions in crystallographic data interpretation, such as bond length anomalies?

Discrepancies in bond lengths (e.g., C–N vs. C–C in the pyrazole ring) may arise from thermal motion or disorder. Refinement using SHELXL with anisotropic displacement parameters for non-H atoms and riding models for H-atoms (Uiso(H) = 1.2–1.5Ueq) improves accuracy. Cross-validating with spectroscopic data ensures consistency .

Q. What strategies elucidate substituent effects on electronic properties?

  • Hammett analysis : Correlates substituent electronic parameters (σ) with reaction rates or spectral shifts.
  • Electrostatic potential maps : Visualize electron-deficient/dense regions (e.g., nitrile vs. amino groups).
  • Vibrational spectroscopy : Detects shifts in ring stretching modes (e.g., ~1600 cm⁻¹ for C=C) when electron-withdrawing groups (e.g., -NO₂) are introduced .

Methodological Considerations

  • Synthetic reproducibility : Use strict moisture control for ionic liquid-mediated reactions to prevent hydrolysis.
  • Crystallization : Slow evaporation from ethanol minimizes defects; seeding techniques enhance crystal quality .
  • Data validation : Cross-reference X-ray data with computational geometry optimizations to confirm bond angles and torsion angles .

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